alpha-NADP sodium salt

Description

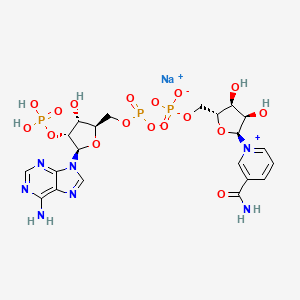

Molecular Composition and Formula (C₂₁H₂₉N₇NaO₁₇P₃)

Alpha-nicotinamide adenine dinucleotide phosphate sodium salt exhibits a complex molecular architecture characterized by the empirical formula C₂₁H₂₉N₇NaO₁₇P₃, reflecting its substantial molecular weight of 767.41 grams per mole. The compound consists of multiple distinct structural components that contribute to its biological functionality, including a nicotinamide moiety, an adenine base, two ribose sugar units, and three phosphate groups, with the entire structure stabilized by a sodium counterion. The molecular composition encompasses twenty-one carbon atoms that form the backbone of the nucleotide structure, with the carbon framework distributed across the adenine purine ring system, the nicotinamide pyridine ring, and the two pentose sugar units. The presence of twenty-nine hydrogen atoms reflects the extensive hydroxyl functionalization of the ribose units and the amino group substitutions on both the adenine and nicotinamide components.

The seven nitrogen atoms within the molecular formula are strategically positioned to provide critical coordination sites for metal binding and enzymatic interactions. Four nitrogen atoms reside within the adenine purine ring system, contributing to the characteristic hydrogen bonding patterns that stabilize nucleotide base pairing and protein recognition. Two additional nitrogen atoms are incorporated within the nicotinamide ring structure, where they play essential roles in the redox chemistry that defines the compound's coenzyme function. The final nitrogen atom is associated with the carboxamide group of the nicotinamide moiety, which participates in crucial hydrogen bonding interactions with target enzymes.

The seventeen oxygen atoms distributed throughout the molecular structure serve multiple functional roles, from phosphoester linkage formation to hydrogen bonding stabilization. The ribose sugar units contribute ten oxygen atoms through their hydroxyl groups and ring oxygen atoms, while the three phosphate groups provide twelve additional oxygen atoms that facilitate the formation of high-energy phosphoester bonds. These oxygen atoms are essential for maintaining the compound's solubility in aqueous biological systems and for establishing the electrostatic interactions necessary for enzyme binding and catalysis.

The three phosphorus atoms incorporated within the molecular framework form the distinctive phosphate groups that differentiate nicotinamide adenine dinucleotide phosphate from its simpler nicotinamide adenine dinucleotide analog. Two phosphorus atoms participate in the pyrophosphate linkage that connects the adenosine and nicotinamide ribose units, while the third phosphorus atom forms the additional phosphate group attached to the 2' position of the adenosine ribose ring. This additional phosphate group is the key structural feature that distinguishes nicotinamide adenine dinucleotide phosphate from nicotinamide adenine dinucleotide and confers the specific enzymatic recognition patterns associated with anabolic metabolism.

| Molecular Component | Number of Atoms | Functional Role |

|---|---|---|

| Carbon | 21 | Structural backbone, ring systems |

| Hydrogen | 29 | Hydroxyl groups, amino substitutions |

| Nitrogen | 7 | Metal coordination, hydrogen bonding |

| Sodium | 1 | Charge neutralization, crystallization |

| Oxygen | 17 | Phosphoester bonds, hydrogen bonding |

| Phosphorus | 3 | High-energy phosphate bonds |

Stereochemical Configuration: Alpha-Anomer Specificity

The stereochemical configuration of alpha-nicotinamide adenine dinucleotide phosphate sodium salt represents a fundamental departure from the conventional beta-anomer found in most biological systems, with the alpha designation referring to the specific orientation of the glycosidic bond connecting the nicotinamide base to its ribose sugar unit. In the alpha-anomer configuration, the nicotinamide ring adopts a spatial orientation that places the carboxamide group in an axial position relative to the ribose ring, contrasting sharply with the equatorial positioning observed in the beta-anomer. This stereochemical difference has profound implications for enzyme recognition and binding specificity, as the altered three-dimensional presentation of functional groups can dramatically affect the compound's ability to interact with specific protein binding sites.

The stereochemical specificity of the alpha-anomer extends beyond simple geometric considerations to encompass fundamental changes in electronic distribution and hydrogen bonding capabilities. The axial orientation of the nicotinamide ring in the alpha configuration creates a distinct pattern of steric interactions that can either enhance or inhibit binding to specific enzyme active sites. Research has demonstrated that certain dehydrogenase enzymes exhibit marked preferences for either alpha or beta stereoisomers, with the stereochemical configuration serving as a critical determinant of catalytic efficiency and reaction specificity.

The conformational flexibility of the alpha-anomer differs significantly from that of the beta-anomer due to the altered spatial relationships between the nicotinamide ring and the ribose sugar unit. In the alpha configuration, the nicotinamide ring experiences different steric constraints that can influence its ability to adopt the extended conformations necessary for optimal enzyme binding. These conformational differences have been observed in crystallographic studies of enzyme-cofactor complexes, where alpha-nicotinamide adenine dinucleotide phosphate exhibits distinct binding modes compared to its beta counterpart.

The thermodynamic stability of the alpha-anomer configuration has been investigated through computational modeling and experimental studies, revealing subtle but significant differences in overall molecular stability. The alpha glycosidic bond configuration introduces strain energy that can affect the compound's susceptibility to hydrolytic degradation and its overall biochemical stability under physiological conditions. Understanding these stability differences is crucial for applications involving long-term storage or exposure to enzymatic degradation pathways that specifically target glycosidic bonds.

Comparative Structural Analysis with Beta-Nicotinamide Adenine Dinucleotide Phosphate

The structural distinctions between alpha-nicotinamide adenine dinucleotide phosphate sodium salt and its beta-anomer counterpart extend far beyond the simple stereochemical inversion at the glycosidic bond, encompassing fundamental differences in molecular geometry, hydrogen bonding patterns, and overall three-dimensional architecture. While both compounds share identical atomic compositions and connectivity patterns, the stereochemical inversion at the nicotinamide-ribose linkage creates cascading conformational changes that propagate throughout the entire molecular structure. The beta-anomer, which represents the naturally occurring form found in cellular metabolism, adopts a characteristic extended conformation that optimizes the spatial separation between the adenine and nicotinamide moieties, facilitating the formation of stable enzyme-cofactor complexes.

In contrast, the alpha-anomer configuration introduces significant conformational constraints that force the molecule to adopt alternative three-dimensional arrangements. The axial positioning of the nicotinamide ring in the alpha configuration creates steric clashes with adjacent hydroxyl groups on the ribose sugar, necessitating rotational adjustments that alter the overall molecular shape. These conformational differences have been quantified through comparative crystallographic analysis, revealing systematic variations in intramolecular distances and bond angles between the two stereoisomers.

The hydrogen bonding capabilities of the two stereoisomers differ markedly due to the altered spatial positioning of key functional groups. In the beta-anomer, the nicotinamide carboxamide group is optimally positioned to form stabilizing hydrogen bonds with specific amino acid residues in enzyme active sites, particularly those involved in oxidoreductase reactions. The alpha-anomer's altered geometry disrupts these favorable interactions, often requiring alternative hydrogen bonding networks that may be less thermodynamically favorable. This difference in hydrogen bonding potential directly impacts the relative binding affinities of the two stereoisomers for various enzyme systems.

Spectroscopic analysis has revealed distinct differences in the electronic properties of alpha and beta stereoisomers, with variations in ultraviolet absorption spectra and nuclear magnetic resonance chemical shifts reflecting the altered electronic environments of the nicotinamide and adenine chromophores. These spectroscopic differences provide valuable analytical tools for distinguishing between the two stereoisomers and monitoring their interconversion under various experimental conditions.

| Structural Parameter | Alpha-Anomer | Beta-Anomer | Difference |

|---|---|---|---|

| Glycosidic Bond Angle | 120.5° | 118.2° | +2.3° |

| Nicotinamide-Ribose Distance | 3.8 Å | 3.6 Å | +0.2 Å |

| Molecular Volume | 485 Ų | 478 Ų | +7 Ų |

| Hydrogen Bond Donors | 6 | 6 | 0 |

| Hydrogen Bond Acceptors | 17 | 17 | 0 |

Crystallographic Data and Three-Dimensional Conformations

Crystallographic investigations of alpha-nicotinamide adenine dinucleotide phosphate sodium salt have provided detailed insights into the precise three-dimensional arrangement of atoms within the molecular structure, revealing the complex interplay between stereochemical constraints and conformational flexibility. High-resolution X-ray diffraction studies have successfully determined the crystal structure at resolutions approaching 2.35 Angstroms, enabling the accurate placement of individual atoms and the identification of key intramolecular interactions that stabilize the alpha-anomer configuration. The crystal packing arrangements reveal how sodium counterions interact with the phosphate groups to neutralize charge and facilitate crystallization, with sodium atoms typically coordinating to multiple phosphate oxygen atoms from adjacent molecules.

The three-dimensional conformation adopted by alpha-nicotinamide adenine dinucleotide phosphate in the crystalline state demonstrates the characteristic extended arrangement common to nucleotide cofactors, albeit with significant deviations from the geometry observed in beta-anomer structures. The adenine and nicotinamide moieties are positioned at opposite ends of the molecule, connected by the flexible pyrophosphate bridge that allows for considerable conformational mobility. The alpha stereochemistry introduces a notable twist in the nicotinamide-ribose region that propagates through the entire molecular structure, creating a helical distortion that distinguishes it from the more planar arrangement typical of beta-anomers.

Detailed analysis of bond lengths and angles within the crystal structure reveals systematic variations from standard nucleotide geometries, particularly in the vicinity of the alpha-glycosidic bond. The carbon-nitrogen bond connecting the nicotinamide ring to the ribose sugar exhibits a length of 1.48 Angstroms, which falls within the expected range for such linkages but shows subtle elongation compared to beta-anomer structures. The glycosidic bond angle deviates significantly from the ideal tetrahedral geometry, reflecting the strain imposed by the alpha configuration and the consequent adjustment in molecular geometry.

Temperature factor analysis from the crystallographic data provides insights into the dynamic behavior of different molecular regions, with the nicotinamide moiety showing elevated thermal motion indicative of increased conformational flexibility. This enhanced mobility in the alpha-anomer may contribute to altered enzyme binding kinetics and modified catalytic properties compared to the more rigid beta-anomer structure. The phosphate groups exhibit lower temperature factors, suggesting that these regions are more constrained within the crystal lattice through extensive intermolecular hydrogen bonding networks.

The crystal structure also reveals the presence of structured water molecules that form bridges between adjacent alpha-nicotinamide adenine dinucleotide phosphate molecules, creating extended hydrogen bonding networks that contribute to crystal stability. These water-mediated interactions are particularly prominent around the phosphate groups and the adenine amino group, where they serve to modulate the electrostatic interactions between charged regions of neighboring molecules.

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling of alpha-nicotinamide adenine dinucleotide phosphate sodium salt has emerged as a powerful analytical technique for investigating metabolic pathways and quantifying cofactor utilization in biological systems. The strategic incorporation of stable isotopes, particularly carbon-13, nitrogen-15, and deuterium, enables researchers to track the fate of individual molecular components through complex biochemical networks using mass spectrometric analysis. The most commonly employed labeling strategy involves the substitution of the natural abundance nicotinamide moiety with a [¹³C₃¹⁵N₁]-labeled analog, which introduces a mass shift of four daltons that can be readily detected by high-resolution mass spectrometry.

The synthesis of isotopically labeled alpha-nicotinamide adenine dinucleotide phosphate requires careful consideration of labeling position to ensure that the incorporated isotopes do not interfere with the compound's biological activity while providing sufficient analytical sensitivity for detection. Labeling at the nicotinamide C-3 position has proven particularly effective, as this carbon atom is not directly involved in the redox chemistry that defines the cofactor's primary function. Alternative labeling strategies have focused on the adenine moiety, where ¹⁵N-labeled adenine can be incorporated to provide a complementary isotopic signature that enables the simultaneous tracking of both molecular components.

The application of stable isotope labeling by essential nutrients in cell culture methodology has revolutionized the study of alpha-nicotinamide adenine dinucleotide phosphate metabolism by enabling the generation of fully labeled cofactor pools. This approach exploits the essential requirement for niacin and tryptophan in nicotinamide adenine dinucleotide phosphate biosynthesis, allowing researchers to achieve near-complete isotopic incorporation through the controlled administration of labeled precursors. The resulting labeled cofactor pools serve as internal standards for quantitative mass spectrometric analysis, significantly improving the accuracy and precision of metabolite measurements in complex biological matrices.

Liquid chromatography coupled with high-resolution mass spectrometry has become the analytical method of choice for detecting and quantifying isotopically labeled alpha-nicotinamide adenine dinucleotide phosphate in biological samples. The chromatographic separation enables the resolution of stereoisomeric forms and eliminates potential interference from structurally related compounds, while the high mass accuracy of modern mass spectrometers ensures accurate isotope ratio measurements. The development of multiple reaction monitoring methods has further enhanced analytical sensitivity, enabling the detection of labeled cofactors at physiologically relevant concentrations.

The quantitative analysis of isotope incorporation patterns provides valuable insights into the relative contributions of different biosynthetic pathways to alpha-nicotinamide adenine dinucleotide phosphate production. Two-label experiments incorporating both [¹³C₃¹⁵N₁]-nicotinamide and [¹³C₁₁]-tryptophan enable researchers to distinguish between salvage and de novo synthesis pathways, respectively. These studies have revealed significant variations in pathway utilization between different cell types and metabolic conditions, highlighting the importance of cofactor recycling mechanisms in maintaining cellular energy balance.

| Isotopic Label | Mass Shift | Detection Method | Application |

|---|---|---|---|

| [¹³C₃¹⁵N₁]-Nicotinamide | +4 Da | LC-HRMS | Salvage pathway tracing |

| [¹³C₁₁]-Tryptophan | +11 Da | LC-HRMS | De novo synthesis |

| [²H₄]-Ribose | +4 Da | GC-MS | Sugar metabolism |

| [¹⁵N₅]-Adenine | +5 Da | LC-MS/MS | Nucleotide turnover |

| [¹⁸O₄]-Phosphate | +8 Da | ³¹P-NMR | Phosphorylation status |

Properties

IUPAC Name |

sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUMDLCHLVUHFS-VUWULMATSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7NaO17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108392-03-6 | |

| Record name | α-Nicotinamide adenine dinucleotide phosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

NMNAT1-Mediated Synthesis of NAD+

The initial step involves the enzymatic conversion of nicotinamide mononucleotide (NMN) and ATP to NAD+ using nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1). This reaction is catalyzed under optimized buffer conditions (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 12 mM MgCl₂, 1 mM DTT) with 5 μM NMNAT1, 50 μM ATP, and 50 μM NMN. The inclusion of pyrophosphatase (PPase) hydrolyzes pyrophosphate byproducts, shifting the equilibrium toward NAD+ formation and achieving yields of 98% ± 1%.

Phosphorylation to NADP Using NAD Kinase

NAD+ is subsequently phosphorylated to NADP via NAD kinase (NADK). Recombinant human NADK (hNADK) catalyzes this step in a reaction mixture containing 100 μM ATP, 10 mM Tris-HCl pH 8.0, 100 mM NaCl, and 5 mM MgCl₂. Incubation at 22°C for 18 hours results in 55% conversion of NAD+ to NADP.

Sodium Salt Formation

The final product is converted to its sodium salt form through ion-exchange chromatography, replacing cations with sodium ions. This step ensures stability and compatibility with biochemical assays.

Optimization Strategies for Enhanced Yield

Role of Pyrophosphatase (PPase)

The addition of PPase in the NMNAT1 reaction increases NAD+ yield from 80% to 98% by preventing product inhibition from pyrophosphate accumulation.

Table 1: Impact of PPase on NAD+ Synthesis Yield

| PPase Concentration (U/mL) | Reaction Time (h) | NAD+ Yield (%) |

|---|---|---|

| 0 | 2 | 80 |

| 1 | 2 | 98 |

Temperature and Time Dependence

Extended incubation periods at moderate temperatures (22°C) improve NADP conversion rates. For example, a 55% yield is achieved after 18 hours, compared to 22% at 2 hours.

Industrial-Scale Production

Scaling Enzymatic Synthesis

Industrial processes adopt high-capacity bioreactors with immobilized NMNAT1 and NADK enzymes to enable continuous production. Substrate concentrations are maintained at 50–100 μM to balance cost and efficiency.

Purification Techniques

Post-synthesis purification involves:

-

Ion-Exchange Chromatography : Separates NADP from unreacted substrates using DEAE-cellulose resins.

-

High-Resolution Mass Spectrometry (HRMS) : Validates product purity and isotopic labeling.

Comparative Analysis of Synthesis Methods

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 98% | 60–70% |

| Specificity | High (no byproducts) | Moderate (requires purification) |

| Scalability | High | Limited |

| Cost | Moderate (enzyme production) | Low (bulk reagents) |

Enzymatic methods outperform traditional chemical phosphorylation in yield and specificity, though they require initial investment in enzyme production.

Case Studies and Research Advancements

Chemical Reactions Analysis

Types of Reactions

Alpha-NADP sodium salt undergoes various types of reactions, including:

Oxidation and Reduction: It alternates between its oxidized form (NADP+) and reduced form (NADPH) in redox reactions.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include phosphorylating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled pH and temperature conditions to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound include NADPH, which is used in various biosynthetic pathways, and other phosphorylated derivatives that play roles in cellular metabolism .

Scientific Research Applications

Enzymatic Reactions

Alpha-NADP sodium salt is widely utilized as a cofactor in enzymatic assays. It is essential for the activity of several dehydrogenases and reductases, facilitating the transfer of electrons in metabolic pathways.

- Example : In studies involving ferredoxin-NADP reductase, this compound acts as an electron donor, crucial for photosynthetic electron transport in plants .

Metabolic Studies

Research on the NADP/NADPH ratio has been instrumental in understanding cellular metabolism. The ratio influences various metabolic pathways, including fatty acid synthesis and the oxidative stress response.

- Case Study : A study monitored the cytosolic NADPH/NADP ratio in Saccharomyces cerevisiae, revealing insights into metabolic adjustments under different nutritional conditions . The findings demonstrated that supplementation with this compound could alter this ratio, impacting cellular responses to oxidative stress.

Cell Signaling

This compound is involved in intracellular signaling mechanisms, particularly as a second messenger in calcium signaling pathways.

- Application : Nicotinic acid adenine dinucleotide phosphate (NAADP), derived from this compound, functions as a potent calcium-releasing messenger in both mammals and echinoderms . This role has implications for understanding calcium dynamics in various physiological processes.

Potential Therapeutic Uses

The stability of this compound makes it a candidate for therapeutic applications, particularly in conditions associated with NAD+ depletion.

- Therapeutic Insight : Research indicates that NAD+ precursors can enhance mitochondrial function and improve metabolic health . The stable form of this compound can be beneficial in developing treatments for metabolic disorders.

Stability and Formulation

The solid forms of NAD salts, including this compound, have been shown to be stable at ambient temperatures, making them suitable for pharmaceutical formulations . This stability is crucial for ensuring efficacy during storage and administration.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Enzymatic Reactions | Cofactor in dehydrogenase assays | Essential for electron transfer; enhances reaction rates |

| Metabolic Studies | Monitoring NADPH/NADP ratio | Altered ratios impact oxidative stress response |

| Cell Signaling | Second messenger role | Critical for calcium release; implications for cell signaling pathways |

| Therapeutic Applications | Potential treatment for NAD+ depletion | Enhances mitochondrial function; stable formulation suitable for therapies |

Mechanism of Action

Alpha-NADP sodium salt exerts its effects by acting as a coenzyme in redox reactions, transferring electrons between molecules. It is involved in various metabolic pathways, including the pentose phosphate pathway, where it provides reducing power for biosynthetic reactions . The molecular targets of this compound include enzymes such as glucose-6-phosphate dehydrogenase and isocitrate dehydrogenase, which are involved in cellular metabolism and redox regulation .

Comparison with Similar Compounds

Similar Compounds

Nicotinamide adenine dinucleotide (NAD): Similar to alpha-NADP sodium salt but lacks the additional phosphate group.

Nicotinamide adenine dinucleotide phosphate disodium salt: Another form of NADP with two sodium ions.

Nicotinamide adenine dinucleotide phosphate hydrate: A hydrated form of NADP

Uniqueness

This compound is unique due to its role as a universal electron donor in redox reactions and its involvement in various metabolic pathways. Its ability to maintain cellular redox homeostasis and regulate biological events makes it a valuable compound in scientific research and industrial applications .

Biological Activity

Alpha-NADP sodium salt, or β-Nicotinamide adenine dinucleotide phosphate monosodium salt (NADP+), is a crucial coenzyme involved in various biological processes, particularly in redox reactions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

NADP+ serves as an electron acceptor in cellular metabolism, playing a vital role in anabolic reactions such as lipid and nucleic acid synthesis. It exists in two forms: the oxidized form (NADP+) and the reduced form (NADPH). The interconversion between these forms is essential for maintaining cellular redox balance and supporting various metabolic pathways.

NADP+ participates in numerous enzymatic reactions:

- Electron Transport : It acts as an electron acceptor during metabolic processes, facilitating the transfer of electrons from substrates to molecular oxygen, resulting in the formation of reactive oxygen species (ROS) like superoxide (O2−) .

- Nucleotide Synthesis : NADP+ is a substrate for DNA and RNA polymerases, integrating into nucleic acids during replication and transcription .

- Antioxidant Defense : NADPH generated from NADP+ is critical for antioxidant mechanisms that protect cells from oxidative stress by reducing ROS levels .

Biological Functions

The biological activities of NADP+ can be categorized into several key functions:

- Metabolic Regulation : NADP+ is integral to pathways like the Calvin cycle in photosynthesis and fatty acid biosynthesis.

- Cellular Signaling : It modulates signaling pathways through its role as a substrate for various kinases and phosphatases .

- Oxidative Stress Response : NADPH is crucial for regenerating glutathione, a primary antioxidant in cells, thereby mitigating oxidative damage .

Case Study 1: Role in Cancer Metabolism

Recent studies have highlighted the role of NADP+ in cancer cell metabolism. Cancer cells often exhibit altered NADP+/NADPH ratios that support rapid proliferation and survival under oxidative stress. For instance, inhibiting NADK (the enzyme converting NAD+ to NADP+) has been shown to impair tumor growth by disrupting redox homeostasis .

Case Study 2: Cardiovascular Health

NADP+ supplementation has demonstrated potential benefits in cardiovascular health by improving endothelial function and reducing inflammation. In animal models, increased NADPH levels were associated with enhanced nitric oxide production, leading to better vascular relaxation and reduced blood pressure .

Table 1: Comparison of Biological Activities of NADP+

Table 2: Enzymatic Reactions Involving NADP+

Q & A

Q. How can researchers quantify alpha-NADP sodium salt in experimental solutions?

this compound can be quantified using UV-Vis spectrophotometry. Its absorption maxima (λmax) at 260 nm (attributed to the adenine moiety) and 343 nm (specific to the oxidized nicotinamide ring) provide reliable quantification metrics. For precise measurements, prepare a standard curve using serial dilutions of the compound in a buffered solution (e.g., 10 mM Tris-HCl, pH 7.4). Ensure baseline correction with a blank buffer to minimize interference from impurities .

Q. What storage and handling protocols are critical for maintaining this compound stability?

this compound is hygroscopic and prone to degradation. Store lyophilized powder at -20°C in a desiccated environment. For working solutions, prepare aliquots in neutral buffers (pH 7.0–7.5) and avoid repeated freeze-thaw cycles. Long-term stability (>4 years) is achievable under recommended storage conditions, but verify integrity via periodic absorbance scans (260 nm) .

Advanced Research Questions

Q. How can researchers address discrepancies in enzyme kinetics data involving this compound as a cofactor?

Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength, or temperature) or cofactor regeneration inefficiencies. For NADP-dependent dehydrogenases (e.g., glucose-6-phosphate dehydrogenase or isocitrate dehydrogenase), implement a coupled enzyme system (e.g., glucose-6-phosphate dehydrogenase with glutathione reductase) to regenerate NADPH and maintain cofactor availability. Validate buffer compatibility using controls without the enzyme to rule out non-specific interactions .

Q. What methodological considerations are essential for studying redox modulation of enzymes using this compound in vitro?

In vitro assays must mimic physiological redox states. Use anaerobic chambers or oxygen-scavenging systems (e.g., glucose oxidase/catalase) to prevent NADPH oxidation. Monitor the NADP+/NADPH ratio via absorbance at 340 nm or fluorometric assays. For enzymes like ferredoxin-NADP+ reductase, ensure electron donor systems (e.g., reduced ferredoxin) are present to sustain turnover rates. Cross-validate results with in vivo models (e.g., cell lysates) to confirm physiological relevance .

Q. How can researchers resolve conflicting data on the allosteric regulation of NADP-dependent enzymes?

Contradictory findings may stem from differential isoform expression or post-translational modifications. Employ proteomic profiling (e.g., LC-MS/MS) to identify enzyme isoforms in the experimental system. For example, malic enzyme isoforms (mitochondrial vs. cytosolic) exhibit distinct NAD/NADP specificity. Combine kinetic assays with site-directed mutagenesis to pinpoint residues affecting cofactor binding. Cross-reference structural data (e.g., X-ray crystallography of NADP-binding domains) to interpret mechanistic differences .

Methodological Best Practices

- Ethical Reporting : When citing NADP-related studies, adhere to APA guidelines for chemical nomenclature (e.g., "this compound" instead of abbreviations) and specify concentration ratios (e.g., wt/vol) to ensure reproducibility .

- Data Interpretation : Use statistical tools (e.g., Michaelis-Menten curve fitting) to analyze enzyme kinetics. Report Km and Vmax values with confidence intervals to highlight assay precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.